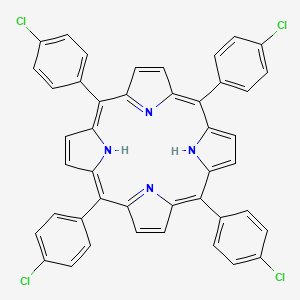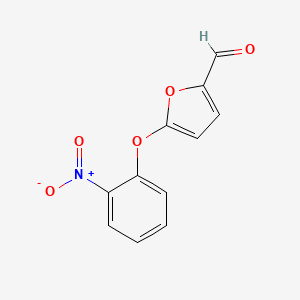
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and oxo groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate typically involves multiple steps, including the introduction of fluorine atoms and the formation of oxo groups. One common method involves the reaction of 3-fluoro-2-oxopropanoic acid with sodium hydroxide to form the disodium salt. The reaction is carried out under controlled conditions to ensure the correct placement of fluorine atoms and the formation of the desired oxo groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various fluorinated organic compounds, hydroxylated derivatives, and halogen-substituted analogs .
Scientific Research Applications
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxo groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including altered metabolic pathways and reduced cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-oxopropanoic acid: A related compound with similar fluorine and oxo groups.
3-Hydroxy-2-oxopropanoic acid: Contains hydroxyl groups instead of fluorine atoms.
3-(4-Morpholinyl)-3-oxopropanoic acid: Features a morpholine ring in place of fluorine atoms
Uniqueness
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate is unique due to its specific arrangement of fluorine atoms and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H8F2Na2O8+2 |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate |
InChI |
InChI=1S/C6H4F2O6.2Na.2H2O/c7-1-2(9)6(13)14-4(8)3(10)5(11)12;;;;/h4H,1H2,(H,11,12);;;2*1H2/q;2*+1;; |
InChI Key |
BVQAPHJYLRENEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(=O)OC(C(=O)C(=O)O)F)F.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)





![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)


